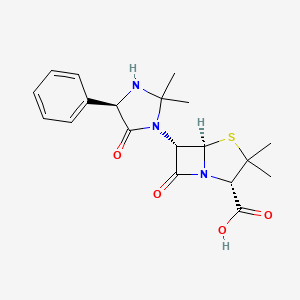

Epihetacillin

Description

Evolution of Penicillin Derivatives in Antimicrobial Research

The journey of beta-lactam antibiotics began with Alexander Fleming's accidental discovery of penicillin in 1928 from the mold Penicillium rubens (formerly P. notatum). researchgate.netwikipedia.org While penicillin was a revolutionary discovery, its initial limitations, such as a narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, spurred further research. walshmedicalmedia.comontosight.ai Bacteria often develop resistance by producing beta-lactamase enzymes, which hydrolyze and inactivate the beta-lactam ring. wikipedia.org

This led to the development of numerous semi-synthetic penicillin derivatives designed to overcome these shortcomings. ontosight.aisaspublishers.com Scientists modified the side chains of the core penicillin structure, 6-aminopenicillanic acid, to create new compounds with improved properties. biomedpharmajournal.org A significant advancement was the development of aminopenicillins, such as Ampicillin (B1664943), in 1961. saspublishers.com Ampicillin featured an amino group that enhanced its ability to penetrate the outer membrane of some Gram-negative bacteria, thereby broadening its spectrum of activity compared to the original penicillin. wikipedia.orgsaspublishers.com Further modifications continued, leading to compounds like Hetacillin (B1673130), which was prepared by reacting Ampicillin with acetone (B3395972). ncats.io Hetacillin itself is a prodrug, meaning it is inactive until it is converted in the body to the active agent, Ampicillin. ncats.io

Historical Context of Epihetacillin Identification and Isolation

This compound emerged from the chemical studies surrounding Hetacillin. It is identified as a stereoisomer, specifically an epimer, of Hetacillin. ncats.io The chemical relationship between these compounds is direct; this compound can be synthesized from Hetacillin through treatment with triethylamine. ncats.io The investigation into compounds like Hetacillin and its epimers was part of a broader effort to understand the structure-activity relationships of penicillin derivatives. However, research revealed that this compound is an inactive derivative. ncats.io This finding underscores the critical importance of precise three-dimensional structure for the biological activity of beta-lactam antibiotics. While Hetacillin was developed as a more stable prodrug of Ampicillin, its clinical use in humans was discontinued (B1498344) upon discovering it had no significant advantages over Ampicillin. ncats.io

| Year | Milestone | Significance |

|---|---|---|

| 1928 | Discovery of Penicillin | Alexander Fleming first observed the antibacterial properties of the Penicillium mold. researchgate.netwikipedia.org |

| 1940s | Mass Production of Penicillin | Howard Florey and Ernst Chain developed methods for mass production, making it widely available. walshmedicalmedia.comwikipedia.org |

| 1961 | Introduction of Ampicillin | A semi-synthetic penicillin with a broader spectrum of activity against Gram-negative bacteria. saspublishers.com |

| Post-1961 | Development of Hetacillin | Synthesized from Ampicillin and acetone, serving as a prodrug to improve stability. ncats.io |

| N/A | Identification of this compound | Identified as an inactive epimer of Hetacillin, highlighting the importance of stereochemistry for activity. ncats.io |

Significance of Epimeric Forms in Beta-Lactam Compound Studies

In organic chemistry, epimers are diastereomers that differ in configuration at only one stereocenter. The study of epimeric forms is crucial in the field of beta-lactam chemical biology because the specific three-dimensional arrangement of atoms is fundamental to a molecule's ability to bind to its target, the penicillin-binding proteins (PBPs). nih.gov The beta-lactam ring's inherent strain and the precise orientation of its substituents dictate its reactivity and binding affinity. nih.govnih.gov

The case of this compound is a clear illustration of this principle. While it shares the same molecular formula and connectivity as the active precursor Hetacillin, the different spatial arrangement at a single chiral center renders it biologically inactive. ncats.io This inactivity arises because the epimeric form cannot adopt the correct conformation to fit into the active site of the PBP enzyme. nih.gov Studies on other penicillin epimers, such as 6-epi-ampicillin (B13416326), have shown that changes in stereochemistry can lead to different chemical behaviors, such as intramolecular aminolysis, where the side chain's amino group attacks the beta-lactam ring, leading to degradation. researchgate.net Therefore, the existence and study of inactive epimers like this compound have been invaluable in confirming the strict stereochemical requirements for the antibacterial activity of beta-lactam antibiotics.

| Property | This compound | Hetacillin | Ampicillin |

|---|---|---|---|

| Molecular Formula | C19H23N3O4S nih.gov | C19H23N3O4S ncats.io | C16H19N3O4S nih.gov |

| Molar Mass | 389.47 g/mol ncats.io | 389.47 g/mol ncats.io | 349.41 g/mol wikipedia.org |

| Relationship | Inactive epimer of Hetacillin. ncats.io | Prodrug of Ampicillin. ncats.io | Parent aminopenicillin antibiotic. saspublishers.com |

| Biological Activity | Inactive. ncats.io | Inactive itself, hydrolyzes to active Ampicillin. ncats.io | Active broad-spectrum antibiotic. wikipedia.org |

Properties

CAS No. |

18715-92-9 |

|---|---|

Molecular Formula |

C19H23N3O4S |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(2S,5R,6S)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12+,13+,16-/m1/s1 |

InChI Key |

DXVUYOAEDJXBPY-LMOYCYGVSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Transformation of Epihetacillin

Synthetic Routes to Epihetacillin

The primary methods for synthesizing this compound involve the manipulation of existing penicillin structures, namely through the epimerization of hetacillin (B1673130) or the controlled hydrolysis of related compounds.

Epimerization of Hetacillin at the C-6 Position

The most direct route to this compound is through the epimerization of its diastereomer, hetacillin. benchchem.com This transformation involves the inversion of the stereocenter at the 6-position of the β-lactam ring. Research has shown that hetacillin undergoes a reversible epimerization to this compound in aqueous solutions. benchchem.com

The epimerization process can be induced by treating hetacillin with a base. For instance, using sodium hydroxide (B78521) (NaOH) at a pH above 9.5 can facilitate this conversion. benchchem.com Another effective method involves the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) on silylated hetacillin, which has been reported to provide higher yields. benchchem.com The reaction is typically conducted at room temperature. benchchem.com It has been noted that changes in pH and exposure to heat can also promote this epimerization. benchchem.com

Preparation through Hydrolytic Pathways of Related Penicillin Analogs

This compound can also be prepared through the controlled hydrolysis of related penicillin analogs. Specifically, the primary synthesis route for 6-epi-ampicillin (B13416326) involves the controlled hydrolysis of 6-epihetacillin. This reaction is typically carried out in neutral aqueous conditions (pH 7.0) at room temperature. vulcanchem.comnih.gov The optimal yield for this hydrolysis is achieved within a 3 to 7-hour timeframe. nih.gov

Conversely, studies on the hydrolysis of hetacillin have shown that in a highly alkaline environment (above pH 9.5), the reaction becomes more complex, leading to the simultaneous production of both ampicillin (B1664943) and this compound. jst.go.jp Hetacillin itself is a prodrug that hydrolyzes to ampicillin and acetone (B3395972) in aqueous solutions. tandfonline.comcaymanchem.comkarger.com This hydrolysis is rapid at a pH between 3 and 8, with a half-life of about 30 minutes. tandfonline.com

Stereochemical Control and Isolation of this compound Isomers

The stereochemistry of the β-lactam ring is a critical factor in the biological activity and stability of penicillins. The synthesis and isolation of specific isomers like this compound require careful control of reaction conditions.

Chirality and Diastereomer Formation in Beta-Lactam Systems

The core structure of penicillin contains multiple chiral centers, leading to the possibility of several diastereomers. This compound and hetacillin are diastereomers, differing only in the configuration at the C-6 position. benchchem.comvulcanchem.com This inversion at C-6 alters the spatial arrangement of the side chain, which can create differences in steric hindrance. vulcanchem.com

The formation of diastereomers in β-lactam synthesis is influenced by the stereochemistry of the starting materials and the reaction mechanism. For example, in the Staudinger reaction, a common method for β-lactam synthesis, the geometry of the imine and the mode of cyclization determine the stereochemical outcome. beilstein-journals.org The formation of both cis and trans diastereomers is possible, and their ratio can be influenced by reaction conditions such as temperature and solvent polarity. acs.org

Optimization of Reaction Conditions for Isomeric Purity

Achieving a high isomeric purity of this compound requires careful optimization of the reaction and purification processes. For the preparation of 6-epi-ampicillin from 6-epihetacillin, the best yields are obtained at a pH of 7.0 and room temperature over a period of 3 to 7 hours. nih.gov Deviating from these conditions, for instance by using a pyridine-acetic acid-water medium, results in a lower yield of 6-epi-ampicillin and an increased formation of byproducts like diketopiperazine. nih.gov

Purification techniques are crucial for isolating the desired isomer. Column chromatography, using silica (B1680970) gel with a suitable solvent gradient (e.g., ethyl acetate/hexane), is a common method for separating β-lactam isomers. benchchem.com Recrystallization from solvents like ethanol/water can further enhance the purity of the final product. benchchem.com High-performance liquid chromatography (HPLC) is an essential analytical tool for validating the isomeric purity of the synthesized this compound. benchchem.com

Molecular Mechanisms of Epihetacillin S Interactions with Biological Targets

Enzymatic Interaction Profiles

Detailed enzymatic interaction profiles for Epihetacillin, including specific kinetic and affinity data, are not well-documented in the available literature.

Affinity and Reactivity with Penicillin-Binding Proteins (PBPs)

While it is generally understood that beta-lactam antibiotics exert their effects by acylating an active-site serine in PBPs, specific studies quantifying the affinity (e.g., binding constants) and reactivity of this compound with various PBPs are not present in the search results. wikipedia.org For its parent compound, hetacillin (B1673130), it is known that it hydrolyzes to ampicillin (B1664943), which then binds to PBPs to inhibit bacterial cell wall synthesis. nih.govdrugbank.com However, direct comparative data or specific findings for this compound's binding affinity and reactivity remain uncharacterized.

Studies on Beta-Lactamase Enzyme Interaction and Potential Inhibition

There is a lack of specific studies detailing the interaction between this compound and beta-lactamase enzymes. Research on hetacillin suggests it is more resistant to beta-lactamase than ampicillin, but this resistance is transient. drugbank.comnih.gov Information regarding whether this compound acts as a substrate or an inhibitor for different classes of beta-lactamases, including kinetic parameters like Kcat or Ki values, is not available.

| Interaction Aspect | Research Findings for this compound |

| Beta-Lactamase Substrate/Inhibitor Profile | Data not available |

| Inhibition Constants (Ki) | Data not available |

| Hydrolysis Rates (Kcat) | Data not available |

Ligand-Protein Binding Dynamics and Energetics

A thorough analysis of the ligand-protein binding dynamics and the associated energetics for this compound is not available in the reviewed literature. Such studies, often employing techniques like isothermal titration calorimetry, provide insight into the thermodynamic forces driving the binding process. nih.govnih.gov

Characterization of Non-Covalent Binding Modes

The initial binding of a ligand to a protein is governed by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, before a potential covalent bond formation occurs. wikipedia.orgnih.gov There are no specific studies found that characterize the non-covalent binding modes of this compound within the active site of PBPs or other potential protein targets.

Conformational Changes in Target Macromolecules Upon this compound Binding

The binding of a ligand to a protein can induce conformational changes in the macromolecule, which are crucial for its function or inhibition. wikipedia.orgnih.gov Techniques like X-ray crystallography or FRET are used to study these changes. nih.gov However, there is no available research that describes the specific conformational changes induced in PBPs or beta-lactamases upon binding to this compound.

Biochemical and Genetic Determinants of Antimicrobial Resistance in Relation to Penicillin Analogs

Biochemical Mechanisms of Resistance

Bacteria have evolved sophisticated biochemical strategies to counteract the effects of β-lactam antibiotics, including penicillin analogs. These mechanisms can be broadly categorized into the inactivation of the antibiotic, modification of its target, and reduction of its intracellular concentration.

Enzymatic Inactivation through Hydrolysis or Modification

The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. wikipedia.org These enzymes hydrolyze the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic inactive. wikipedia.orgresearchgate.net Once the ring is broken, the molecule can no longer bind to its target, the penicillin-binding proteins (PBPs). plos.org

There is a vast diversity of β-lactamases, classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com Classes A, C, and D utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. wikipedia.orgmdpi.com These enzymes exhibit different substrate specificities. For instance, some may efficiently hydrolyze penicillins but not cephalosporins, while extended-spectrum β-lactamases (ESBLs) can inactivate a wide range of β-lactam antibiotics. wikipedia.org

While direct studies on the hydrolysis of Epihetacillin by specific β-lactamases are not extensively documented in the available literature, it is known that its parent compound, Hetacillin (B1673130), is susceptible to degradation by these enzymes. ontosight.ai Since Hetacillin is a prodrug that converts to Ampicillin (B1664943) in the body, the resistance mechanisms affecting Ampicillin are highly relevant. drugbank.com

| β-Lactamase Class | Catalytic Mechanism | Common Substrates | Inhibition by Clavulanic Acid |

| Class A (e.g., TEM, SHV, CTX-M) | Serine-based hydrolysis | Penicillins, Cephalosporins (some) | Yes |

| Class B (e.g., NDM, VIM, IMP) | Zinc-dependent hydrolysis | Penicillins, Cephalosporins, Carbapenems | No |

| Class C (e.g., AmpC) | Serine-based hydrolysis | Cephalosporins | No |

| Class D (e.g., OXA) | Serine-based hydrolysis | Oxacillin, Penicillins | Poor |

This table provides a general overview of β-lactamase characteristics; specific substrate profiles can vary significantly among individual enzymes within each class.

Beyond hydrolysis, bacteria can inactivate antibiotics through chemical modification, such as the transfer of chemical groups (e.g., acetyl, phosphoryl, or adenylyl groups) to the drug molecule. researchgate.net This modification prevents the antibiotic from binding to its target. While this is a common strategy against other antibiotic classes like aminoglycosides and chloramphenicol, the primary enzymatic inactivation method for penicillins like this compound is hydrolysis via β-lactamases. researchgate.netnih.gov

Modification of Target Sites to Preclude Drug Binding

This compound, like all β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. benchchem.comontosight.aiwikipedia.org By binding to the active site of these enzymes, the antibiotic blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. ontosight.ai

Bacteria can develop resistance by altering the structure of these PBP targets. nih.govfrontiersin.org Mutations in the genes encoding PBPs can lead to proteins with a reduced affinity for β-lactam antibiotics. plos.org This allows the bacteria to continue synthesizing their cell wall even in the presence of the drug. A classic example of this mechanism is the methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), which is mediated by the acquisition of the mecA gene. This gene encodes for a unique PBP, PBP2a, which has a very low affinity for most β-lactam antibiotics. wikipedia.orguniprot.org

While specific studies detailing the binding affinity of this compound to various mutated PBPs are limited, it is a known mechanism of resistance for the penicillin class. nih.gov Research into resistance mechanisms for this compound has suggested the use of PBP affinity assays to quantify binding to resistant PBPs like PBP2a. benchchem.com

| Organism | Altered Target | Genetic Basis | Resulting Resistance |

| Staphylococcus aureus | Penicillin-Binding Protein 2a (PBP2a) | mecA gene | Resistance to methicillin and other β-lactams |

| Streptococcus pneumoniae | Alterations in multiple PBPs | Point mutations in PBP genes | Reduced susceptibility to penicillin |

| Enterococcus faecium | Penicillin-Binding Protein 5 (PBP5) | Intrinsic gene with low β-lactam affinity | Intrinsic resistance to many cephalosporins and some penicillins |

This table illustrates the principle of target site modification as a resistance mechanism in various bacteria against β-lactam antibiotics.

Role of Efflux Pumps and Altered Membrane Permeability

Another significant strategy for bacterial resistance is to prevent the antibiotic from reaching its PBP target in sufficient concentrations. nih.govfrontiersin.org This is achieved through two main mechanisms: active efflux and reduced permeability.

Efflux pumps are transport proteins located in the bacterial membrane that actively expel toxic substances, including antibiotics, from the cell. bioguardlabs.comexplorationpub.com The overexpression of these pumps can lead to clinically significant levels of resistance by maintaining a low intracellular concentration of the antibiotic. nih.gov Several families of efflux pumps exist, such as the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxin extrusion (MATE) family, and the resistance-nodulation-division (RND) superfamily. bioguardlabs.com In Gram-negative bacteria, RND pumps are particularly effective as they can span both the inner and outer membranes, expelling drugs directly out of the cell. gardp.org While not the primary mode of resistance to penicillins in many bacteria, efflux pumps can contribute to resistance, often in synergy with other mechanisms like enzymatic inactivation. gardp.orgnih.gov Transcriptomic analysis has been suggested as a method to identify upregulated efflux pumps, such as norA in S. aureus, in response to this compound, indicating their potential role in resistance. benchchem.com

Reduced permeability, particularly in Gram-negative bacteria, also plays a crucial role. The outer membrane of these bacteria acts as a selective barrier. Antibiotics like this compound must pass through protein channels called porins to reach their PBP targets in the periplasmic space. nih.gov Mutations that lead to a decrease in the number of these porin channels or alter their structure can restrict antibiotic entry, thereby conferring resistance. plos.org This mechanism is often coupled with efflux pump activity. nih.gov

Genetic Mechanisms of Resistance Acquisition and Dissemination

The biochemical mechanisms of resistance are encoded by genes, and the spread of resistance through bacterial populations is governed by genetic principles, including the acquisition of new genes and mutations within the bacterium's own genome. nih.gov

Horizontal Gene Transfer Events Mediating Resistance

Bacteria can rapidly acquire resistance genes from other bacteria, even from different species, through a process called horizontal gene transfer (HGT). nih.govmdpi.comreactgroup.org This is a major driver for the dissemination of antibiotic resistance. The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. reactgroup.org Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and often carry multiple resistance genes. mdpi.com This is considered the most prevalent method of HGT in nature. bioguardlabs.com

Transformation: The uptake and incorporation of naked DNA from the environment, often released from dead bacteria. bioguardlabs.comreactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). bioguardlabs.comreactgroup.org

Genes encoding β-lactamases and modified PBPs (like mecA) are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their spread via HGT. mdpi.com The acquisition of a plasmid carrying a potent β-lactamase gene can instantly convert a susceptible bacterium into a resistant one. While no specific HGT events involving this compound resistance have been detailed in the provided search results, this is a well-established mechanism for resistance to all penicillins. bioguardlabs.comnih.gov

Chromosomal Mutations Leading to Intrinsic Resistance

Resistance can also arise from spontaneous mutations in the bacterium's own chromosomal DNA. frontiersin.orgnih.gov These mutations occur randomly during DNA replication. frontiersin.org If a mutation confers a survival advantage in the presence of an antibiotic, the mutant strain will be selected for and will proliferate.

Chromosomal mutations can lead to resistance through several of the biochemical mechanisms discussed earlier:

Target Modification: Point mutations in the genes encoding PBPs can reduce their binding affinity for this compound. plos.org

Altered Regulation: Mutations in regulatory genes can lead to the overexpression of chromosomally encoded resistance elements, such as the AmpC β-lactamase or efflux pumps. nih.gov

Reduced Permeability: Mutations in genes that code for porin proteins can decrease the influx of the antibiotic. nih.gov

Intrinsic resistance refers to the baseline resistance of a bacterial species to an antibiotic, which can be enhanced by chromosomal mutations. frontiersin.org For example, a bacterium might have a chromosomal gene for a β-lactamase that is normally expressed at a very low level. A mutation in a regulatory gene could lead to its high-level expression, resulting in significant resistance. mcmaster.ca The accumulation of multiple chromosomal mutations can lead to high levels of resistance and can also compensate for any fitness costs associated with an initial resistance mutation. frontiersin.orgnih.gov

Structural Biology and Advanced Spectroscopic Characterization of Epihetacillin

Spectroscopic Approaches for Structural and Stereochemical Elucidation

Spectroscopic methods provide detailed information on the electronic and conformational properties of molecules in solution. For chiral molecules like epihetacillin, chiroptical techniques are particularly insightful.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. ontosight.ainumberanalytics.com This technique is highly sensitive to the stereochemical arrangement of atoms, making it a valuable tool for the analysis of diastereomers. researchgate.net

In the context of penicillins, ORD has been instrumental in distinguishing between epimers. Research has shown that epimerization at the C6 position of the penicillin nucleus leads to significant changes in the ORD spectrum. jst.go.jp This large spectroscopic effect presents a potential method for quantifying the percentage of this compound in a mixture with its parent compound, hetacillin (B1673130). jst.go.jp While specific ORD data for pure this compound is not extensively published, the principles established for other penicillin epimers would apply. The technique relies on observing the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. researchgate.netslideshare.net For penicillins, the β-lactam, carboxyl, and sulfide (B99878) groups act as chromophores. acs.org

Table 1: General Principles of ORD in Diastereomeric Analysis

| Feature | Description | Relevance to this compound |

| Optical Rotation | The rotation of the plane of polarized light by a chiral molecule. | Varies between this compound and hetacillin due to different spatial arrangements. |

| Wavelength Dependence | The magnitude and sign of optical rotation change with the wavelength of light. ontosight.ai | The ORD curve provides a "fingerprint" for each diastereomer. |

| Cotton Effect | A characteristic feature in an ORD curve near an absorption band, consisting of a peak and a trough. | The sign and magnitude of the Cotton effect are sensitive to stereochemistry and can differentiate C6 epimers. jst.go.jp |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. univr.it It is a powerful technique for studying the conformation of molecules in solution. subr.edu For penicillins, CD spectra are influenced by the β-lactam, sulfide, and amide chromophores. acs.org

Studies on various penicillins have demonstrated that the CD spectrum is sensitive to the stereochemistry and conformation of the molecule. rsc.org Specifically, the sign of the CD band in the 200-210 nm region has been empirically correlated with the configuration at the α-carbon (C-10) of the side chain in penicillins derived from disubstituted acetic acids. rsc.org Furthermore, CD spectra of penicillins typically show a strong positive Cotton effect around 230-235 nm, attributed mainly to a sulfide to amide charge transfer, and a negative Cotton effect around 204-211 nm. acs.org

Table 2: Characteristic CD Bands in Penicillins

| Wavelength Region (nm) | Associated Transition | Significance for this compound |

| 230 - 235 | Sulfide to amide charge transfer | Expected to be a prominent positive Cotton effect, sensitive to the overall conformation of the penam (B1241934) nucleus. acs.org |

| 200 - 210 | Amide π → π* | The sign and intensity of this band can be correlated with the side-chain configuration. rsc.org |

| 260 - 280 | Aromatic side-chain | For penicillins with aromatic side chains, this region provides information on the side-chain conformation and its interaction with the nucleus. rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds in solution. msu.edu It provides information on the connectivity of atoms, their chemical environment, and their spatial proximity. libretexts.org Both ¹H and ¹³C NMR are used extensively in the characterization of penicillins. nih.govrsc.org

For this compound, NMR is crucial for confirming its stereochemistry. The chemical shifts (δ) and coupling constants (J) of the protons on the β-lactam ring are particularly diagnostic. For instance, the chemical shifts of the 3-H and methyl protons have been shown to correlate with the configuration at the C-10 position in the side chain of related penicillins. rsc.org The epimerization at C6 in this compound results in a different chemical environment for the adjacent protons (5-H and the side-chain NH), leading to distinct changes in the ¹H NMR spectrum compared to hetacillin. A journal article has specifically mentioned the application of proton and ¹³C-NMR for the study of this compound. rsc.org While the full dataset is not in the public domain, typical chemical shift ranges for hetacillin, its parent compound, can provide a reference. drugbank.com

Table 3: Representative ¹H NMR Chemical Shift Ranges for Hetacillin (and by extension, this compound)

| Proton(s) | Typical Chemical Shift (δ, ppm) | Notes |

| β-lactam protons (H-5, H-6) | 3.5 – 4.0 | The coupling constants and precise shifts are highly sensitive to the stereochemistry at C-5 and C-6. |

| Thiazolidine proton (H-3) | ~4.2 | Position can be influenced by the conformation of the fused ring system. |

| Side-chain protons | Variable | Depends on the specific groups on the imidazolidine (B613845) ring. |

| Methyl groups (C-2) | 1.0 - 1.7 | Two distinct singlets are typically observed due to their diastereotopic nature. |

| Acetone-derived methyls | Variable | Resonances from the dimethyl groups on the imidazolidine ring. |

| Note: These are general ranges, and specific values can vary based on the solvent and experimental conditions. benchchem.com |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govwikipedia.org

While specific crystal structure data for this compound is not publicly available, X-ray diffraction has been mentioned as a technique for its characterization. researchgate.netresearchgate.net The crystal structure of its parent compound, ampicillin (B1664943), and other penicillins has been extensively studied. These studies reveal the characteristic non-planar, "puckered" conformation of the thiazolidine ring and the strained nature of the four-membered β-lactam ring. nih.gov

A crystallographic study of this compound would precisely define all bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of its absolute and relative stereochemistry. This solid-state structure serves as a crucial reference for computational modeling and for interpreting the spectroscopic data obtained in solution.

To understand how this compound (via its active form, ampicillin) interacts with its molecular targets, co-crystallization with key bacterial enzymes like Penicillin-Binding Proteins (PBPs) or β-lactamases is essential. asm.orgbiomolther.org This technique involves crystallizing the antibiotic together with the target protein to capture the enzyme-inhibitor complex. asm.orgresearchgate.net

Crystal structures of PBPs and β-lactamases in complex with various penicillins have provided invaluable insights into the mechanism of action and resistance. asm.orgnih.gov These structures show the antibiotic covalently bound to a catalytic serine residue within the enzyme's active site. nih.gov The antibiotic molecule is seen to mimic the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, thus blocking the enzyme's function in cell wall synthesis. asm.org

Although co-crystal structures specifically with this compound are not reported, studies with ampicillin are directly relevant, as hetacillin and its epimer are prodrugs that convert to ampicillin. drugbank.comwikipedia.org Analysis of these complex structures reveals the specific hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding, guiding the development of new antibiotics with improved efficacy against resistant bacterial strains. asm.org

Computational Modeling and Theoretical Investigations of Epihetacillin Systems

Quantum Mechanical (QM) Calculations and Molecular Dynamics (MD) Simulations

While specific studies on Epihetacillin are not readily found, the methodologies of QM and MD are frequently used to investigate related beta-lactam antibiotics.

Prediction of Conformational Preferences and Energetic Landscapes

Quantum mechanical calculations are instrumental in determining the conformational preferences and energetic landscapes of molecules. For penicillins, these calculations can elucidate the geometry of the beta-lactam ring, which is crucial for its reactivity and interaction with bacterial enzymes. Such studies would be critical in understanding the stability and reactivity of this compound.

Molecular dynamics simulations complement QM calculations by providing insights into the dynamic behavior of molecules in solution. A recent study on ampicillin (B1664943), for instance, utilized atomistic molecular dynamics simulations to understand its interaction with a drug delivery system, providing information on diffusion coefficients and the nature of drug-polymer interactions nih.gov. Similar simulations for this compound could predict its behavior in biological environments.

Simulation of Reaction Pathways for Synthesis and Degradation

Computational chemistry offers powerful tools to simulate reaction pathways. For beta-lactam antibiotics, this can include the mechanism of hydrolysis of the beta-lactam ring, which is a key factor in bacterial resistance. Theoretical calculations can help understand the structure-reactivity relationships that govern such degradation pathways researchgate.net. While no specific simulation data for this compound's synthesis or degradation pathways are available, the hydrolysis of hetacillin (B1673130) to form ampicillin and this compound has been noted jst.go.jp.

Molecular Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. This is particularly relevant for antibiotics, which must bind to bacterial enzymes like penicillin-binding proteins (PBPs) to exert their effect nih.gov.

Prediction of Ligand-Target Interactions with Enzymes and Proteins

For penicillins, molecular docking studies are used to understand their interactions with PBPs and beta-lactamases, the enzymes responsible for antibiotic resistance longdom.orgjksus.org. These studies can predict binding affinities and identify key amino acid residues involved in the interaction nih.gov. A computational analysis of a novel cephalosporin derivative, for example, used covalent docking to simulate its binding to various PBPs researchgate.net. Such an approach for this compound would be invaluable in predicting its efficacy against different bacterial strains.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity nih.gov. These models are essential in drug discovery for predicting the activity of new derivatives nih.govmdpi.com. The development of QSAR models for penicillins can help in designing new antibiotics with improved potency and resistance profiles. While specific SAR studies for this compound are not published, the general principles of QSAR would be applicable to understand how structural modifications of this compound could impact its antibacterial activity.

In Silico Analysis of Resistance Mechanisms

Computational methods are increasingly used to study the mechanisms of antibiotic resistance. This can involve modeling mutations in target proteins that reduce drug binding affinity or simulating the enzymatic degradation of the antibiotic by beta-lactamases nih.govbiointerfaceresearch.com. In silico analysis of penicillin-binding proteins can provide insights into the structural basis of resistance derpharmachemica.com. While there are no specific in silico studies on resistance to this compound, the general computational approaches used for other beta-lactams would be directly applicable to investigate how bacteria might develop resistance to it.

Below is a table summarizing the types of computational studies and their potential applications to this compound, based on research on related compounds.

| Computational Method | Application to this compound | Example from Related Compounds |

| Quantum Mechanics (QM) | Prediction of the 3D structure, electronic properties, and reactivity of the beta-lactam ring. | Theoretical calculations on 2-azetidinones to understand their photochemical isomerization researchgate.net. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound in aqueous solution and its interaction with biological membranes or drug carriers. | MD simulations of ampicillin-loaded chitosan-hyaluronic acid films to study drug release nih.gov. |

| Molecular Docking | Prediction of the binding mode and affinity of this compound to penicillin-binding proteins (PBPs) and beta-lactamases. | Docking studies of penicillin derivatives against the 1RT2 protein to understand their interaction jksus.org. |

| QSAR | Development of models to predict the antibacterial activity of this compound derivatives based on their chemical structure. | QSAR modeling of LpxC inhibitors to understand their structure-activity landscape nih.gov. |

| In Silico Resistance Analysis | Modeling of mutations in PBPs or the active site of beta-lactamases to understand how they confer resistance to this compound. | In silico analysis of PBP5 in Enterococcus faecalis as a target for beta-lactam antibiotics derpharmachemica.com. |

Q & A

Q. What are the standard protocols for synthesizing Epihetacillin with high purity?

Answer: this compound synthesis should follow established β-lactam antibiotic protocols, with modifications for its specific stereochemistry. Key steps include:

- Nucleophilic substitution for β-lactam ring formation under anhydrous conditions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

- Purity validation using HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) with ≥95% purity threshold .

- Reporting standards : Full synthetic details for novel intermediates should be in the main text; known steps may be referenced .

Q. How should researchers characterize the structural identity and purity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

- 1H/13C NMR for stereochemical confirmation (e.g., δ 3.5–4.0 ppm for β-lactam protons) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]+ .

- Thermogravimetric analysis (TGA) to assess decomposition points, ensuring stability >150°C .

- HPLC-UV at 254 nm for purity quantification, with retention time comparison to certified standards .

Q. What in vitro assays are appropriate for initial assessment of this compound's antimicrobial activity?

Answer:

- Broth microdilution (CLSI M07-A11) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative reference strains .

- Time-kill kinetics over 24 hours to evaluate bactericidal vs. bacteriostatic effects .

- Positive controls : Compare to methicillin and ampicillin at equivalent concentrations .

- Data reporting : Include full dose-response curves and statistical significance (p<0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?

Answer: Address discrepancies through:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare plasma AUC/MIC ratios to established efficacy thresholds .

- Protein binding assays : Measure free drug fractions using ultrafiltration (e.g., 90% protein binding reduces active concentrations) .

- Tissue penetration studies : Use microdialysis in target organs (e.g., lung epithelial lining fluid) to quantify bioavailable drug .

- Resistance gene screening : Perform whole-genome sequencing on post-treatment isolates to detect emerging mecA mutations .

Q. What experimental approaches are recommended for investigating bacterial resistance mechanisms to this compound?

Answer:

- Directed evolution : Serial passage of S. aureus in sub-MIC this compound to select resistant mutants .

- Penicillin-binding protein (PBP) affinity assays : Use Bocillin FL fluorescence competition to quantify PBP2a binding .

- Transcriptomic analysis : RNA-seq of treated vs. untreated bacteria to identify upregulated efflux pumps (e.g., norA) .

- Structural modeling : Molecular docking (AutoDock Vina) to predict steric hindrance from mutated PBPs .

Q. What methodological considerations are critical when designing longitudinal stability studies for this compound?

Answer:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) .

- pH stability profiling : Test degradation kinetics in buffers (pH 1.2–8.0) simulating gastrointestinal and plasma environments .

- LC-MS/MS quantification of degradation products (e.g., β-lactam ring-opened metabolites) .

- Statistical modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Data Analysis & Reporting Standards

Q. How should researchers address conflicting data on this compound's synergy with other β-lactams?

Answer:

- Fractional inhibitory concentration (FIC) index : Use checkerboard assays with interpretative criteria (synergy: FIC ≤0.5; antagonism: FIC >4) .

- Mechanistic validation : Conduct time-lapse microscopy to visualize synergistic cell lysis .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models (RevMan software) .

Q. What statistical methods are essential for analyzing dose-response relationships in this compound studies?

Answer:

Q. How can researchers ensure reproducibility in this compound's bioactivity assays?

Answer:

- Inter-laboratory validation : Share standardized protocols via platforms like Protocols.io .

- Blinded replicate testing : Assign 20% of samples for duplicate analysis by independent technicians .

- Positive/negative controls : Include in every assay plate (e.g., methicillin-sensitive and -resistant S. aureus) .

Ethical & Reporting Compliance

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.